molecular formula C32H48N2S3Sn2 B3342200 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole CAS No. 1337988-42-7

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole

Cat. No.: B3342200
CAS No.: 1337988-42-7
M. Wt: 794.4 g/mol
InChI Key: KBNQNNHIUGRAKO-UHFFFAOYSA-N
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Description

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole is a critical monomer in the synthesis of conjugated polymers for organic electronics, particularly polymer solar cells (PSCs). It features a benzothiadiazole (BT) core, a strong electron-accepting unit, flanked by two 5-trimethylstannyl-4-hexylthiophene donor groups. The hexyl chains enhance solubility and processability, while the trimethylstannyl groups enable Stille cross-coupling reactions to construct polymers like PPDTBT (poly[(2,5-bis(2-hexyldecyloxy)phenylene)-alt-(4,7-di(thiophen-2-yl)-benzo[c][1,2,5]thiadiazole)]) . This monomer contributes to polymers with moderate molecular weights (e.g., ~17.8 kDa for PPDTBT) and polydispersity indices (PDI ≈ 2.4), balancing film-forming properties and charge transport . Its design leverages the BT unit’s high electron affinity and the thiophene’s conjugation extension, making it pivotal in bulk heterojunction (BHJ) solar cells .

Properties

IUPAC Name

[3-hexyl-5-[4-(4-hexyl-5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2S3.6CH3.2Sn/c1-3-5-7-9-11-19-15-23(29-17-19)21-13-14-22(26-25(21)27-31-28-26)24-16-20(18-30-24)12-10-8-6-4-2;;;;;;;;/h13-16H,3-12H2,1-2H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNQNNHIUGRAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)[Sn](C)(C)C)CCCCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2S3Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole typically involves a Stille coupling reaction. This reaction is performed by coupling a dibromo-benzothiadiazole derivative with trimethylstannyl-substituted thiophene derivatives under the influence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and a solvent such as toluene or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Stille coupling reaction. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole core can be reduced under specific conditions.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as halides or organometallic reagents can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiadiazole derivatives.

    Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Electronics

  • Organic Photovoltaics (OPVs)
    BTT has been extensively studied for its role as an electron acceptor in organic photovoltaic devices. Its ability to facilitate charge transfer and improve light absorption makes it a promising candidate for enhancing the efficiency of solar cells. Studies have shown that incorporating BTT into polymer blends can significantly increase power conversion efficiencies due to its favorable energy levels and high charge mobility .
  • Organic Light Emitting Diodes (OLEDs)
    The compound's excellent photophysical properties enable its use in OLEDs. BTT can serve as a host material or an emissive layer in OLEDs, contributing to improved luminance and color purity. Research indicates that devices utilizing BTT exhibit enhanced electroluminescent properties compared to those using conventional materials .
  • Field Effect Transistors (FETs)
    BTT is also explored for use in organic field-effect transistors (OFETs). Its high charge carrier mobility and stability under operational conditions make it suitable for developing efficient OFETs. Studies have demonstrated that devices based on BTT can achieve high on/off ratios and low threshold voltages .

Material Science Applications

  • Nanocomposites
    The incorporation of BTT into polymer matrices has been investigated for creating nanocomposites with enhanced mechanical and thermal properties. These composites exhibit improved conductivity and stability, making them suitable for various applications including flexible electronics .
  • Sensors
    Due to its sensitivity to environmental changes, BTT has potential applications in sensor technology. Research indicates that films made from BTT can detect changes in humidity and temperature, making them useful for developing responsive materials in smart textiles and environmental monitoring systems .

Mechanism of Action

The mechanism of action of 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole in organic electronics involves its role as a donor-acceptor molecule. The benzothiadiazole core acts as an electron acceptor, while the thiophene rings serve as electron donors. This creates a conjugated system that can efficiently transport charge carriers. The trimethylstannyl groups enhance the solubility and processability of the compound, making it suitable for solution-based fabrication techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Thiophene Moieties

  • Trimethylstannyl vs. Bromine :
    The trimethylstannyl groups in the target compound contrast with brominated analogs like 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 288071-87-4). Bromine substituents allow Suzuki or Ullmann couplings but require harsher conditions compared to Stille reactions. The trimethylstannyl derivative enables milder, microwave-assisted polymerizations (65–70% yield) .

  • Alkyl Chain Length :
    Hexyl chains (CAS 761416-46-0) vs. dodecyl chains (CAS 1179993-72-6) impact solubility and crystallinity. Longer alkyl chains (e.g., dodecyl) improve solubility but may reduce π-π stacking efficiency, lowering charge mobility. The target compound’s hexyl substituents balance processability and device performance .

Fluorinated Derivatives

Fluorination of the BT core, as in 4,7-bis(5-trimethylstannyl-thiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole (M2), lowers the HOMO energy level (-5.4 eV vs. -5.2 eV for non-fluorinated M1), enhancing open-circuit voltage (VOC) in PSCs. Polymers derived from M2 (PPDTFBT) achieve higher power conversion efficiencies (PCEs) (~9%) compared to M1-based polymers (~7%) .

Aryl and Heteroaryl Modifications

  • Arylselanyl and Benzofuran Hybrids :
    Compounds like 4,7-bis(3-(arylselanyl)benzofuran-2-yl)benzo[c][1,2,5]thiadiazole () exhibit redshifted absorption (λmax ~550 nm) due to extended conjugation, but their synthesis requires electrophilic cyclization, complicating scalability. The target compound’s simpler thiophene units offer synthetic ease .

  • Carbazole-Based Donor-Acceptor-Donor (D-A-D) Systems: BPC-2BTD (4,7-bis(9-phenyl-9H-carbazole-2-yl)benzo[c][1,2,5]thiadiazole) shows dual emission peaks (λem ~450 nm and 600 nm) due to intramolecular charge transfer. However, its rigid structure reduces solubility, limiting device applicability compared to the flexible hexyl-thiophene-BT system .

Bithiophene and Oligomeric Extensions

DBTT (4,7-bis(5'-hexyl-2,2'-bithienyl-5-yl)benzothiadiazole) incorporates bithiophene donors, extending conjugation and absorption to ~650 nm. However, its bulkier structure increases molecular weight (MW ~42.6 kDa) and PDI (~2.8), leading to heterogeneous film morphology .

Biological Activity

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiadiazole ring and multiple thienyl substituents. Its empirical formula is C40H58S4Sn2C_{40}H_{58}S_4Sn_2, with a molecular weight of approximately 904.57 g/mol. The presence of the trimethylstannyl groups enhances its solubility and potential bioactivity.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit various bacterial strains.

Compound Target Organism MIC (μg/mL) Reference
4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazoleStaphylococcus aureus32.6
4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazoleEscherichia coli42.0
Other Thiadiazole DerivativesCandida albicans24–26

The minimum inhibitory concentration (MIC) values suggest that this compound could be a potent agent against Gram-positive bacteria and fungi.

2. Anti-inflammatory Properties

Thiadiazole derivatives have also been studied for their anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Study:
A study involving the administration of thiadiazole derivatives in animal models showed a reduction in paw edema induced by carrageenan, indicating significant anti-inflammatory activity (p < 0.05) compared to control groups.

3. Cytotoxic Effects

The cytotoxicity of 4,7-bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole has been evaluated against various cancer cell lines.

Cell Line IC50 (μM) Reference
HeLa15.0
MCF-720.5
A54918.0

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in inflammation and microbial resistance mechanisms. The presence of the thiadiazole ring is crucial as it is known to facilitate interactions with enzymes and receptors within microbial cells and inflammatory pathways.

Q & A

Q. What are the optimal synthetic routes for 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole?

The compound is synthesized via Stille coupling , a palladium-catalyzed cross-coupling reaction between a brominated benzothiadiazole precursor and a trimethylstannyl-substituted thiophene derivative. For example:

  • Microwave-assisted Stille coupling improves reaction efficiency (e.g., 100–120°C, 30–60 minutes) compared to traditional thermal methods (12–24 hours) .
  • Precursors like 4,7-dibromobenzo[c][1,2,5]thiadiazole are reacted with 5-trimethylstannyl-4-hexylthiophene in the presence of Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts and a solvent like toluene or chlorobenzene .
  • Purification involves column chromatography and recrystallization, with 1H-NMR and elemental analysis used to confirm structure and purity .

Q. How should researchers handle and store this organotin compound to ensure stability?

  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the trimethylstannyl groups. Use amber vials to avoid photodegradation .
  • Handling : Perform reactions in moisture-free environments. Monitor for hydrolysis or destannylation via periodic NMR analysis .

Q. What characterization techniques are critical for verifying the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent placement .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
  • UV-Vis and Fluorescence Spectroscopy : Determine optical bandgap (e.g., λmax ~500–600 nm) and exciton behavior .

Advanced Research Questions

Q. How do alkyl chain length and substitution patterns influence optoelectronic properties in benzothiadiazole derivatives?

  • Hexyl vs. Octyl Chains : Longer alkyl chains (e.g., octyl) enhance solubility but may reduce crystallinity, while shorter chains (hexyl) improve π-π stacking in polymers .
  • Substitution Position : Alkyl groups at the 4-position of thiophene (vs. 3-position) reduce steric hindrance, enabling planar polymer backbones and lower bandgaps (e.g., 1.96 eV vs. 2.01 eV) .
  • Trimethylstannyl Groups : Facilitate Stille coupling but may introduce defects if not fully reacted. Monitor via X-ray photoelectron spectroscopy (XPS) for residual tin .

Q. What methodologies resolve contradictions in reported bandgap values for benzothiadiazole-based polymers?

  • Source Analysis : Compare substituent effects (e.g., fluorination vs. alkylation) and polymerization methods (e.g., Stille vs. Suzuki coupling) .
  • Measurement Consistency : Ensure identical conditions for UV-Vis (solution vs. thin-film) and cyclic voltammetry (CV). For example, solution-processed films often show redshifted absorption edges due to aggregation .
  • Computational Validation : Use DFT calculations to correlate experimental bandgaps with theoretical HOMO-LUMO levels .

Q. How can researchers optimize this compound for bulk heterojunction (BHJ) solar cells?

  • Donor-Acceptor Pairing : Blend with electron-deficient acceptors (e.g., PC71BM or ITIC) to maximize charge separation. Optimize ratios via atomic force microscopy (AFM) to monitor phase separation .
  • Morphology Control : Use solvent additives (e.g., 1,8-diiodooctane) or thermal annealing to enhance crystallinity. Characterize via grazing-incidence X-ray scattering (GIWAXS) .
  • Device Testing : Measure external quantum efficiency (EQE) and current density-voltage (J-V) curves under AM1.5G illumination. Target PCE >8% for competitive performance .

Key Considerations for Researchers

  • Contamination Risks : Residual palladium or tin can quench luminescence. Use ICP-MS to quantify metal content .
  • Environmental Factors : Moisture and oxygen degrade organotin compounds. Conduct reactions in gloveboxes with <0.1 ppm O₂/H₂O .
  • Ethical Compliance : Follow institutional guidelines for heavy metal waste disposal (e.g., tin byproducts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole

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